molecular formula C18H19N3O2S B6477294 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide CAS No. 2640822-58-6

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide

Cat. No.: B6477294
CAS No.: 2640822-58-6
M. Wt: 341.4 g/mol
InChI Key: YMMJPZYAZIOEJB-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide (CAS 2640822-58-6) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer and anti-inflammatory agents. This molecule features a hybrid architecture combining a benzenesulfonamide group with a 1-methyl-1H-pyrazole moiety, both of which are privileged scaffolds in pharmaceutical design . The compound has a molecular formula of C18H19N3O2S and a molecular weight of 341.43 g/mol . The core research value of this compound stems from the established biological activities of its constituent parts. Pyrazole-based biomolecules are extensively researched for their potent anti-inflammatory and anticancer properties . They can function as key pharmacophores that interact with various enzymatic targets, including cyclooxygenase-2 (COX-2) and multiple receptor tyrosine kinases involved in cancer cell proliferation and inflammation pathways . Furthermore, the sulfonamide functional group is a common feature in many therapeutic agents and is known to contribute to biological activity by acting as a versatile binding group in enzyme active sites . This compound is intended for research applications only. Its primary applications in a laboratory setting include use as a building block in the synthesis of more complex molecules, a reference standard in analytical studies, and a lead compound in biological screening assays to investigate new mechanisms of action for oncology and inflammation research. Researchers can utilize this high-purity compound to explore structure-activity relationships and develop new therapeutic candidates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-18(12-13-19-21)16-9-7-15(8-10-16)11-14-20-24(22,23)17-5-3-2-4-6-17/h2-10,12-13,20H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJPZYAZIOEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The 1-methylpyrazole moiety is synthesized through cyclocondensation of α,β-diketones with methylhydrazine. For example, 4-acetylphenethylamine derivatives are reacted with ethyl trifluoroacetate under basic conditions to form diketones, which subsequently undergo cyclization (Figure 1).

Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
1Ethyl trifluoroacetate, NaOMeMethanol60°C, 24h65%
2Methylhydrazine HCl, EtOHEthanolReflux, 15h41%

Mechanistic Insight : Base-mediated Claisen condensation forms the diketone intermediate, which undergoes cyclization with methylhydrazine via nucleophilic attack at the β-keto position, followed by dehydration.

Functionalization of the Aromatic Core

The phenyl ring is functionalized with an ethylamine side chain using reductive amination or Curtius rearrangement. For instance, 4-bromophenethyl alcohol may be converted to the corresponding azide, followed by Staudinger reduction to yield the amine.

Optimization Note : Use of LiAlH4 for nitrile reduction or catalytic hydrogenation for nitro groups achieves higher yields (>85%) compared to traditional methods.

Sulfonamide Coupling

Reaction with Benzenesulfonyl Chloride

The ethylamine intermediate is treated with benzenesulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:

Protocol

  • Dissolve 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1 eq) in DCM.

  • Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.

  • Stir with aqueous NaOH (2 eq) for 4h at 25°C.

  • Isolate via extraction (DCM/H2O) and purify by recrystallization (EtOAc/hexane).

Yield : 78–92% (dependent on amine purity).

Alternative Sulfonation Strategies

  • Mitsunobu Reaction : For sterically hindered amines, employ DEAD/PPh3 to couple benzenesulfonic acid.

  • Solid-Phase Synthesis : Immobilize the amine on Wang resin for iterative coupling, achieving 94% purity after cleavage.

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodPyrazole YieldAmine YieldSulfonamide YieldTotal Yield
Cyclocondensation41%65%78%20.7%
Reductive Amination92%88%91%73.7%

Key Insight : Reductive amination outperforms cyclocondensation due to milder conditions and fewer side reactions.

Purity Challenges

  • Byproducts : Over-sulfonation (5–12%) occurs without rigorous temperature control.

  • Mitigation : Use of molecular sieves or flow chemistry reduces dimerization.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace LiAlH4 with NaBH4/CeCl3 for safer amine synthesis (yield: 82%).

  • Substitute DCM with MTBE to meet environmental regulations.

Process Intensification

  • Continuous flow reactors reduce reaction time from 24h to 2h for pyrazole formation.

  • In-line NMR monitoring enables real-time adjustment of stoichiometry.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated coupling of pyrazoles with aryl bromides achieves 89% yield at 50°C, eliminating need for Pd catalysts.

Biocatalytic Sulfonamide Formation

Engineered sulfotransferases (e.g., SULT1A1) catalyze sulfonation in aqueous buffer (pH 7.4) with 95% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the following characteristics:

  • Molecular Formula: C21H21N5O2S
  • Molecular Weight: 407.5 g/mol
  • CAS Number: 2640978-60-3

The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with suitable precursors, followed by the attachment of phenyl and sulfonamide groups to yield the final product. The presence of the pyrazole ring is crucial as it is known for its diverse biological activities.

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide exhibits several biological activities:

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance:

  • Mechanism: These compounds can inhibit various cancer cell lines, including breast, colon, and lung cancers. A study demonstrated that related compounds exhibited IC50 values in the micromolar range against several human tumor cell lines, indicating their potential as therapeutic agents in oncology.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Mechanism: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. In vitro studies have shown that certain pyrazole-based compounds can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, crucial for maintaining gastric mucosa.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Antitumor Activity Study

A comprehensive study examined the effects of pyrazole derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .

Anti-inflammatory Research

Research focused on the anti-inflammatory properties demonstrated that specific derivatives effectively reduced inflammatory markers in animal models, supporting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrazole derivatives revealed correlations between structural modifications and biological activity, guiding further optimization for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the stabilization of the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Benzenesulfonamide Moieties

Key structural variations among analogs include substituents on the pyrazole ring, linker modifications, and sulfonamide substitutions. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity
Target Compound : N-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide C₁₉H₂₀N₄O₂S 368.45 g/mol 1-Methylpyrazole, phenethyl linker, unsubstituted benzenesulfonamide. Inferred: Potential enzyme inhibition or receptor modulation based on analogs .
4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide () C₁₆H₁₅N₃O₂S 329.38 g/mol 3-Methylpyrazole, direct phenyl linkage (no ethyl spacer). Crystal structure resolved; planar pyrazole ring with phenyl at 47° tilt .
SB-399885 () C₁₉H₂₁Cl₂N₃O₃S 442.36 g/mol 3,5-Dichloro-2-methoxyphenyl, piperazinyl group on benzenesulfonamide. Selective 5-HT₆ receptor antagonist; modulates neuronal cilia .
NSC110782 () C₁₅H₁₈N₆O₂S 346.41 g/mol Ethyl linker, aminopyrido-pyrazine substituent. HDAC2 inhibitor candidate; high docking scores in virtual screening .
4-((3-Substituted phenyl)pyrazol-5-yl)methyleneamino)benzenesulfonamide () Variable ~350–400 g/mol Pyrazole-methylene-amino linker, substituted phenyl groups. Diuretic activity predicted via in silico studies; moderate oral bioavailability .

Pharmacological and Physicochemical Comparisons

  • Enzyme Inhibition :

    • Compounds like NSC110782 (HDAC2) and analogs in (carbonic anhydrase inhibitors) highlight the role of sulfonamide groups in coordinating metal ions (e.g., zinc in HDACs) . The target compound’s unsubstituted sulfonamide may favor similar interactions.
    • SB-399885 ’s 5-HT₆ antagonism suggests pyrazole-linked benzenesulfonamides can target CNS receptors, though substituents (e.g., piperazinyl groups) enhance specificity .
  • Metabolic and Solubility Profiles: ’s bioavailability radar chart indicates that pyrazole derivatives with lipophilic substituents (e.g., aryl groups) may suffer from reduced solubility, while polar linkers (e.g., ethyl) improve absorption . The target compound’s phenethyl linker balances lipophilicity and flexibility. Solubility data in for 4-aminobenzenesulfonamides suggest that pyrazole substitution reduces aqueous solubility compared to simpler sulfonamides .
  • Structural Flexibility vs. Activity: The ethyl linker in the target compound (vs. rigid phenyl in ) may enhance conformational adaptability for binding diverse targets .

Key Research Findings and Contradictions

  • Contradictions in Target Specificity: While SB-399885 () is a selective 5-HT₆ antagonist, structurally similar compounds in (e.g., NSC748337) show HDAC2 inhibition, indicating that minor substituent changes drastically alter target profiles .
  • Synthetic Feasibility :
    • and emphasize conventional methods (e.g., Claisen-Schmidt condensation) for synthesizing pyrazole-sulfonamide hybrids, suggesting the target compound is synthetically accessible .

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H21N5O2S
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 2640980-02-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide group. The synthetic route often highlights the importance of the pyrazole scaffold in enhancing biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity across various cancer cell lines. For instance:

  • In vitro studies showed that derivatives of pyrazole can inhibit the growth of lung cancer (A549), breast cancer (MCF7), and colorectal cancer cells, with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific derivative and cell line tested .
  • Case Study : A specific derivative with a similar structure exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In a study comparing various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains:

Bacterial Strain Activity Observed
E. coliGood activity
S. aureusModerate activity
Pseudomonas aeruginosaNotable activity
Klebsiella pneumoniaeEffective

Studies have indicated that the presence of specific functional groups within the pyrazole framework enhances antimicrobial properties .

Molecular Modeling Studies

Molecular modeling has been employed to understand the binding interactions between this compound and its biological targets. These studies suggest that modifications to the pyrazole ring can significantly influence its binding affinity and biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide?

  • Methodology : Multi-step synthesis routes are common for sulfonamide-pyrazole hybrids. Key steps include:

  • Step 1 : Condensation of substituted pyrazole precursors with benzenesulfonamide derivatives under reflux conditions.
  • Step 2 : Use of catalysts (e.g., sulfuric acid) to promote cyclization and sulfonamide bond formation .
  • Critical Parameters : Temperature (80–120°C), solvent polarity (ethanol or DMF), and reaction time (5–24 hours) significantly impact yield and purity .
    • Analysis : Monitor intermediates via TLC and final product purity via HPLC (>95% purity threshold recommended) .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the sulfonamide-pyrazole core .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl group on pyrazole, ethyl linker) .
  • FT-IR : Identify characteristic peaks (e.g., S=O stretching at 1150–1250 cm1^{-1}, N-H bending at 1600 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., SphK1) using fluorometric assays, given structural similarity to pyrazole-based kinase inhibitors .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Data Interpretation : Compare IC50_{50} values with reference compounds (e.g., Celecoxib for COX-2 inhibition) .

Q. How can solubility and formulation challenges be addressed for this hydrophobic compound?

  • Strategies :

  • Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro studies .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data across different cell lines?

  • Hypothesis Testing :

  • Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsomes .
  • Membrane permeability : Quantify via Caco-2 cell monolayers; correlate with LogP values (predicted ~3.5) .
    • Resolution : Use orthogonal assays (e.g., SPR for target binding affinity) to decouple pharmacokinetic vs. pharmacodynamic effects .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methods :

  • Docking studies : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 active site) .
  • QSAR models : Train on pyrazole-sulfonamide datasets to predict substituent effects on activity .
    • Validation : Synthesize top-ranked derivatives and validate predictions via SPR or ITC .

Q. What reaction intermediates are critical to monitor during scaled-up synthesis?

  • Key Intermediates :

  • Pyrazole precursor : Ensure regioselective methylation at the 1-position via 1H^1H-NMR .
  • Sulfonamide intermediate : Track sulfonyl chloride consumption via GC-MS to avoid side reactions .
    • Process Optimization : Use DoE (Design of Experiments) to identify optimal reagent stoichiometry and mixing rates .

Q. How can spectroscopic discrepancies in structural characterization be resolved?

  • Case Study : If 13C^{13}C-NMR signals for the ethyl linker overlap, employ DEPT-135 or 2D HSQC to assign carbons unambiguously .
  • Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Stability Studies :

  • Accelerated testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
  • Antioxidants : Add 0.1% BHT to solid-state formulations to suppress free radical-mediated breakdown .

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